Physicochemical properties of dimethyl 4,5-difluorophthalate for synthesis
Physicochemical properties of dimethyl 4,5-difluorophthalate for synthesis
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Dimethyl 4,5-Difluorophthalate
Abstract
Dimethyl 4,5-difluorophthalate is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The introduction of fluorine atoms onto the benzene ring imparts unique electronic properties, enhances metabolic stability, and modulates the lipophilicity of derivative molecules, making it a valuable building block in the design of advanced materials and therapeutic agents.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a detailed and validated synthesis protocol, expected spectroscopic characteristics, and key synthetic applications of dimethyl 4,5-difluorophthalate. It is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Physicochemical and Structural Properties
Dimethyl 4,5-difluorophthalate is a diester derivative of 4,5-difluorophthalic acid. Its core structure consists of a 1,2-disubstituted benzene ring bearing two fluorine atoms at the 4 and 5 positions and two methyl ester groups at the 1 and 2 positions. The calculated and experimentally observed properties of the compound and its immediate precursors are summarized below.
| Property | Value | Source / Method |
| Chemical Name | Dimethyl 4,5-difluorobenzene-1,2-dicarboxylate | IUPAC |
| Molecular Formula | C₁₀H₈F₂O₄ | Calculated |
| Molecular Weight | 230.17 g/mol | Calculated |
| CAS Number | 38435-31-5 | --- |
| Appearance | White to off-white solid or oil | Inferred from analogs |
| Melting Point | Data not readily available. Analog: Dimethyl 4,5-dichlorophthalate crystallizes from a clear oil.[3] Precursor: 4,5-Difluorophthalic acid (mp >300 °C).[4] | --- |
| Boiling Point | Data not readily available. Precursor Anhydride: 92 - 96°C (14 hPa).[5] | --- |
| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane, THF). | Inferred from structure & protocols |
Synthesis and Purification
The most direct and industrially scalable route to dimethyl 4,5-difluorophthalate is the Fischer esterification of its corresponding diacid, 4,5-difluorophthalic acid. This method is cost-effective, utilizes common reagents, and is analogous to well-established procedures for similar halogenated phthalates.[3][6] The precursor, 4,5-difluorophthalic acid, can be readily prepared from its anhydride, which in turn is synthesized from 4,5-dichlorophthalic anhydride.[7]
Recommended Synthesis Protocol: Fischer Esterification
This protocol is adapted from the highly successful synthesis of dimethyl 4,5-dichlorophthalate and is expected to proceed with similar efficiency.[3] The reaction mechanism involves the acid-catalyzed nucleophilic attack of methanol on the protonated carbonyl carbons of the carboxylic acid groups.[6]
Reagents and Materials:
-
4,5-Difluorophthalic acid (1.0 eq)
-
Methanol (CH₃OH), anhydrous (20-30 vols)
-
Sulfuric acid (H₂SO₄), concentrated (98%) (0.1-0.2 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-difluorophthalic acid (e.g., 10.0 g, 49.5 mmol).
-
Reagent Addition: Add anhydrous methanol (e.g., 200 mL). The diacid may not fully dissolve initially. Begin stirring the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirring mixture. The addition is exothermic. Using an excess of alcohol serves both as the reagent and the solvent, driving the equilibrium towards the product ester.[6]
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (e.g., 150 mL).
-
Washing: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x 100 mL)
-
Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. (Caution: CO₂ evolution).
-
Saturated brine solution (1 x 100 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, which is typically an oil or a low-melting solid.[3]
Purification:
-
For high-purity material, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) may yield crystalline product.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for dimethyl 4,5-difluorophthalate.
Spectroscopic Characterization
¹H NMR (Proton NMR):
-
Aromatic Protons (H-3, H-6): A singlet is expected for the two chemically equivalent aromatic protons. Due to the symmetry of the molecule, these protons are in identical electronic environments. The chemical shift should appear in the aromatic region, likely around 7.8-8.2 ppm.
-
Methyl Protons (-OCH₃): A singlet integrating to six protons is expected for the two equivalent methyl ester groups. This signal will be upfield, typically around 3.9 ppm.[10]
¹³C NMR (Carbon NMR): Due to molecular symmetry, only four distinct carbon signals are expected.[11][12]
-
Methyl Carbons (-OCH₃): One signal around 52-54 ppm.[9]
-
Aromatic C-H Carbons (C3, C6): One signal in the aromatic region, ~120-125 ppm.
-
Aromatic C-CO Carbons (C1, C2): One signal, further downfield due to the ester group, ~132-135 ppm.[9]
-
Aromatic C-F Carbons (C4, C5): One signal, shifted significantly downfield by the electronegative fluorine atoms and exhibiting a large C-F coupling constant (¹JCF), ~150-155 ppm.
-
Carbonyl Carbons (-C=O): One signal in the characteristic ester carbonyl region, ~165-168 ppm.[9]
¹⁹F NMR (Fluorine NMR):
-
A single signal is expected for the two equivalent fluorine atoms. The chemical shift for fluorine atoms on an aromatic ring typically falls in the range of +80 to +170 ppm relative to CFCl₃.[13][14] The signal will likely appear as a multiplet due to coupling with the aromatic protons.
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected around 1720-1740 cm⁻¹.
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region for the C-O single bond of the ester.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 230.17).
-
Key Fragments: Expect to see characteristic fragmentation patterns for methyl esters, including the loss of a methoxy radical (-•OCH₃) to give a fragment at m/z = 199, and the loss of a methoxycarbonyl radical (-•COOCH₃) to give a fragment at m/z = 171.
Chemical Reactivity and Synthetic Applications
Dimethyl 4,5-difluorophthalate is a versatile synthetic building block, primarily utilized for the introduction of the 4,5-difluorophthalate moiety into larger, more complex molecules. Its reactivity is dominated by the ester functionalities and the activated aromatic ring.
-
Ester Manipulation: The methyl ester groups can be hydrolyzed back to the diacid under basic or acidic conditions. They can also undergo transesterification with other alcohols or be converted to amides by reaction with amines.
-
Aromatic Substitution: While the fluorine atoms are generally stable, they can activate the ring for certain nucleophilic aromatic substitution (SₙAr) reactions under forcing conditions.
-
Precursor for Heterocycles: The diester can be a precursor for the synthesis of various heterocyclic systems, such as phthalocyanines or other condensed ring systems, which have applications in materials science.[15]
-
Building Block in Drug Discovery: The chlorinated analog, dimethyl 4,5-dichlorophthalate, is a known precursor in the synthesis of drugs for treating Alzheimer's disease.[3] By analogy, dimethyl 4,5-difluorophthalate is an attractive building block for creating novel pharmaceutical candidates where the fluorine atoms can enhance metabolic stability and binding affinity. Furthermore, the parent diacid is a key intermediate in the synthesis of 4,5-difluoroanthranilic acid, another important pharmaceutical precursor.[7]
Application as a Synthetic Intermediate
Caption: Synthetic utility of dimethyl 4,5-difluorophthalate as a precursor.
Safety and Handling
While a specific safety data sheet (SDS) for dimethyl 4,5-difluorophthalate is not widely available, a conservative approach to handling should be adopted based on the known hazards of its precursors. The precursor 4,5-difluorophthalic anhydride is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory sensitization.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
It is the user's responsibility to perform a full risk assessment before commencing any experimental work with this compound.
References
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OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved from [Link]
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4,5-Difluorophthalic Anhydride
N-substituted 4,5-Difluorophthalimide
